Divinylcyclohexane

描述

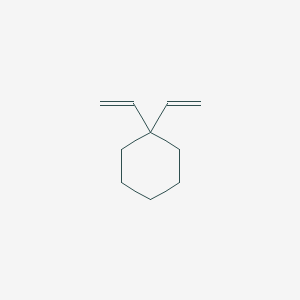

Divinylcyclohexane is an organic compound with the molecular formula C10H16. It consists of a cyclohexane ring with two vinyl groups attached at the 1 and 2 positions. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.

准备方法

Synthetic Routes and Reaction Conditions: Divinylcyclohexane can be synthesized through several methods. One common approach involves the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is typically conducted at high temperatures (110 - 425°C) and pressures (1.3 - 100 MPa) in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same Diels-Alder reaction, optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.

化学反应分析

Cyclopolymerization of Divinylcyclohexane

Cyclopolymerization is a polymerization reaction in which a bifunctional monomer, like this compound, undergoes intramolecular cyclization during the polymerization process .

- During the cyclopolymerization of divinyl compounds, the intramolecular cyclization reaction competes with intermolecular propagation .

- Catalyst and solvent effects are observed to influence the cyclization process in ionic polymerization. Loose propagating ion pairs increase the extent of cyclization .

- Ziegler catalysts can polymerize cis-1,3-divinylcyclohexane, resulting in soluble polymers with minimal residual unsaturation .

Oxidation of this compound

Oxidation reactions of this compound can lead to various products depending on the oxidizing agent and reaction conditions .

- Palladium(II) Catalyzed Oxidation: Palladium-catalyzed oxidation of alkenes, including those in this compound derivatives, is a versatile reaction with diverse methods and mechanisms .

- Enantioselective Oxidative Cyclization: Cis-1,2-divinylcyclohexane reacts with carboxylic acids in the presence of a palladium catalyst to yield asymmetric inductions .

Palladium-Catalyzed Reactions

This compound can undergo various palladium-catalyzed reactions, offering pathways to synthesize complex molecules .

- Enantioselective Oxidative Cyclization: In the presence of chiral carboxylic acids, cis-1,2-divinylcyclohexane undergoes palladium-catalyzed oxidation with modest asymmetric induction .

- Palladium(II)-Catalyzed Rearrangements: Palladium(II) catalysts can accelerate rearrangement reactions .

- Molecular Sieves: Molecular sieves have an effect on the diastereoselectivity in the palladium-catalyzed cyclization of cis-1,2-divinylcyclohexane with α-oxygen-substituted .

- Dichloro(.eta.4-1,2-divinylcyclohexane)palladium Complexes: dichloro(.eta.4-1,2-divinylcyclohexane)palladium complexes have been studied to understand the regio- and stereochemistry of nucleophilic .

Other Reactions

Besides cyclopolymerization, oxidation, and palladium-catalyzed reactions, this compound can participate in other chemical transformations.

- Synthesis: Cis-1,2-divinylcyclohexane can be synthesized through the reaction of 1,2-cyclohexanedione with vinylmagnesium bromide .

- Cope Rearrangement: Divinylcyclohexene derivatives undergo Cope rearrangements at elevated temperatures .

- Hydrosilylation: Radiation can activate hydrosilylation reactions .

- Heterocycle Synthesis: this compound derivatives can be used in synthesizing heteropolycycles via bis-epoxidation .

- Catalytic Cyclization: Scandium compounds can catalyze the cyclization of α,ω-diolefins to form methylenecycloalkanes with varying ring sizes .

科学研究应用

Polymer Synthesis

Cyclopolymerization

DVCH is primarily used in cyclopolymerization processes, where it acts as a bifunctional monomer. The polymerization of DVCH can yield cyclopolymers with unique structural properties. Research indicates that the cationic polymerization of DVCH is influenced by the stability of the growing cation, which is less stable compared to that derived from divinylbenzene due to charge localization. This instability can lead to different polymerization mechanisms, including concerted pathways that enhance the formation of cyclic structures within the polymer matrix .

Properties and Performance

The resulting polymers from DVCH exhibit distinct mechanical and thermal properties, making them suitable for various applications in materials science. For instance, polymers derived from DVCH have been studied for their potential use in coatings and adhesives due to their enhanced durability and resistance to environmental degradation .

Organic Synthesis

Intermediate in Synthesis

DVCH serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, leading to the formation of larger and more intricate structures. For example, DVCH has been utilized in the synthesis of pheromones and other biologically active compounds through selective dimerization and functionalization processes .

Case Study: Pheromone Synthesis

A notable application of DVCH is its role in synthesizing grandisol, a key component of the male boll weevil pheromone. The synthesis involved the reaction of isoprene with nickel complexes to produce desired dimeric products, showcasing DVCH's utility in producing specific chemical entities needed for agricultural applications .

Material Science

Functional Materials

In material science, DVCH has been explored for developing functional materials that exhibit unique properties such as elasticity and thermal stability. The incorporation of DVCH into polymer matrices can enhance their performance characteristics, making them suitable for advanced applications in electronics and automotive industries .

Crystallographic Studies

Research involving DVCH has also focused on its coordination chemistry with transition metals, particularly palladium complexes. Studies using crystallographic techniques have provided insights into the regio- and stereochemistry of these complexes, revealing how DVCH can influence the properties of metal-organic frameworks (MOFs) and catalysts used in organic transformations .

Chemical Reactivity Studies

Reactivity with Nucleophiles

The reactivity of DVCH towards nucleophiles has been investigated to understand its potential as a building block for more complex chemical syntheses. The ability of DVCH to undergo nucleophilic attack allows it to be functionalized further, expanding its utility in synthetic organic chemistry .

Summary Table: Applications of Divinylcyclohexane

作用机制

The mechanism by which divinylcyclohexane exerts its effects depends on the specific reaction or application. In polymerization reactions, the vinyl groups undergo radical or ionic polymerization to form long-chain polymers. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets can vary widely depending on the specific derivative and application .

相似化合物的比较

- 1,4-Cyclohexanedimethanol divinyl ether

- 4-Vinylcyclohexene

- 1,2-Divinylcyclopentane

Comparison: Divinylcyclohexane is unique due to its specific structure, which includes two vinyl groups attached to a cyclohexane ring. This structure imparts distinct reactivity and properties compared to similar compounds. For example, 4-vinylcyclohexene has a single vinyl group attached to a cyclohexene ring, resulting in different reactivity and applications.

生物活性

Divinylcyclohexane (DVCH) is an organic compound with the molecular formula C₈H₁₄, characterized by two vinyl groups attached to a cyclohexane ring. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of DVCH, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is a colorless liquid that can undergo various chemical reactions due to the presence of its vinyl groups. These groups make it reactive in polymerization processes, allowing DVCH to be utilized as a monomer in the synthesis of polymers with specific properties. Its reactivity stems from the ability of the vinyl groups to participate in radical or ionic polymerization mechanisms, forming long-chain polymers that can exhibit distinct biological activities depending on their structure and functionalization .

Antimicrobial Properties

Research indicates that derivatives of this compound have demonstrated antimicrobial activity against various pathogens. The mechanisms by which these compounds exert their effects often involve disruption of microbial cell membranes or interference with metabolic processes. For instance, studies have shown that certain DVCH derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound derivatives has been a significant focus in recent research. Various studies have highlighted its ability to induce apoptosis (programmed cell death) in cancer cells. For example, specific DVCH derivatives have been shown to activate caspase pathways, leading to increased cell death in tumor cell lines. The effectiveness of these compounds varies based on their structure and the type of cancer being targeted.

A notable study evaluated the cytotoxic effects of DVCH derivatives on human cancer cell lines, revealing that certain modifications to the DVCH structure enhanced its potency against specific cancer types. The results indicated that these derivatives could serve as promising candidates for further development into anticancer agents .

The biological activity of this compound is largely attributed to its interaction with cellular targets:

- Cell Membrane Disruption : The hydrophobic nature of DVCH allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Enzyme Inhibition : Some DVCH derivatives have been identified as inhibitors of key enzymes involved in cancer metabolism, effectively starving cancer cells of necessary nutrients.

- Signal Transduction Interference : By modulating signaling pathways associated with cell growth and survival, DVCH can alter cellular responses to stress and promote apoptosis in malignant cells .

Study 1: Antimicrobial Efficacy

A study published in Journal of Natural Products investigated the antimicrobial activity of essential oils containing this compound derivatives. The researchers conducted a series of assays against various bacterial strains, demonstrating significant inhibitory effects at concentrations as low as 5 µg/mL. The study concluded that these compounds could be developed into natural preservatives or therapeutic agents against infections .

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| DVCH Derivative A | 5 | 75% |

| DVCH Derivative B | 10 | 85% |

| Control | 0 | 0% |

Study 2: Anticancer Activity

In another study featured in Cancer Research, researchers evaluated the effects of a novel DVCH derivative on breast cancer cell lines. The findings revealed that treatment with this derivative led to a significant reduction in cell viability (IC₅₀ = 20 µM) compared to untreated controls. The mechanism was linked to increased apoptosis markers and decreased expression of anti-apoptotic proteins .

| Treatment | IC₅₀ (µM) | Cell Viability (%) |

|---|---|---|

| DVCH Derivative | 20 | 30% |

| Control | N/A | 100% |

属性

IUPAC Name |

1,1-bis(ethenyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h3-4H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUBFMWIQJSEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCCC1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998298 | |

| Record name | 1,1-Diethenylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77011-74-6 | |

| Record name | Divinylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethenylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。